molecular formula C21H18FN3O3S B2691016 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide CAS No. 1210406-19-1

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide

Cat. No. B2691016
CAS RN: 1210406-19-1
M. Wt: 411.45
InChI Key: DUDTULPMHGJKLY-UHFFFAOYSA-N
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Description

The compound “N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide” is a complex organic molecule. It contains a tetrahydroquinoline ring, which is a common structure in many biologically active compounds . The molecule also has a sulfonyl group attached to a fluorophenyl group, which could potentially enhance its reactivity or biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The sulfonyl group could potentially undergo various reactions, such as substitution or elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the sulfonyl and fluorophenyl groups could potentially affect its polarity, solubility, and reactivity .

Scientific Research Applications

Antifungal Activity

This compound is a derivative of nicotinamide and has been found to have significant antifungal activity . In a study, it was found that this compound had high inhibitory effects against Rhizoctonia solani, a phytopathogenic fungus . This suggests that it could be used in the development of new fungicides .

Structure-Activity Relationship Study

The structure-activity relationship of this compound provides important information for further structural optimization . This means it can be used as a basis for the development of more potent fungicides .

Molecular Docking

Molecular docking studies have been conducted with this compound to understand its fungicidal activity against R. solani . This information could be useful in the design of new drugs or fungicides .

Organic Synthesis

Sulfonyl fluorides, like this compound, have found widespread applications in organic synthesis . They can be produced efficiently through direct fluorosulfonylation with fluorosulfonyl radicals .

Chemical Biology

In the field of chemical biology, sulfonyl fluorides are used due to their unique reactivity and selectivity . This compound, being a sulfonyl fluoride, could potentially be used in chemical biology research .

Drug Discovery

Sulfonyl fluorides are also used in drug discovery . Given the antifungal activity of this compound, it could potentially be used in the discovery of new antifungal drugs .

Materials Science

In materials science, sulfonyl fluorides are used due to their unique properties . This compound, being a sulfonyl fluoride, could potentially have applications in this field .

Biomolecule-Ligand Complex Study

This compound could potentially be used in the study of biomolecule:ligand complexes . This could provide valuable insights into the interactions between biomolecules and ligands .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s intended to be a drug, its mechanism would depend on its target in the body. For instance, some compounds with a similar structure have been found to inhibit certain enzymes .

Future Directions

The future research directions for this compound could involve further studying its synthesis, properties, and potential applications. For instance, it could be interesting to explore its potential biological activity given the presence of the tetrahydroquinoline ring .

properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c22-17-6-9-19(10-7-17)29(27,28)25-12-2-4-15-5-8-18(13-20(15)25)24-21(26)16-3-1-11-23-14-16/h1,3,5-11,13-14H,2,4,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDTULPMHGJKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide

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